molecular formula C10H13Br2NO B2815319 3-(4-Bromobut-1-en-1-yl)-5-methoxypyridine hydrobromide CAS No. 1909358-87-7

3-(4-Bromobut-1-en-1-yl)-5-methoxypyridine hydrobromide

Cat. No.: B2815319
CAS No.: 1909358-87-7
M. Wt: 323.028
InChI Key: YEJPVFUSJYDQBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromobut-1-en-1-yl)-5-methoxypyridine hydrobromide is a chemical reagent intended For Research Use Only (RUO), strictly for laboratory and manufacturing applications, and is not for diagnostic or personal use. This compound is a versatile chemical building block of significant interest in medicinal and synthetic chemistry. Its structure incorporates both a pyridine ring, a common pharmacophore in active pharmaceutical ingredients, and a reactive 4-bromobut-1-enyl side chain. The bromoalkenyl moiety acts as an excellent electrophile, making this compound a key intermediate in cross-coupling reactions, such as Suzuki or Heck reactions , and in nucleophilic substitution reactions to create novel molecular architectures. Researchers can utilize this reagent to synthesize complex molecules for various applications, including the development of potential acetylcholinesterase inhibitors relevant to neurodegenerative disease research , or as a precursor for synthesizing ligands and other functionalized pyridine derivatives. The hydrobromide salt form enhances the compound's stability and crystallinity for more convenient handling and storage.

Properties

IUPAC Name

3-[(E)-4-bromobut-1-enyl]-5-methoxypyridine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO.BrH/c1-13-10-6-9(7-12-8-10)4-2-3-5-11;/h2,4,6-8H,3,5H2,1H3;1H/b4-2+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJPVFUSJYDQBT-VEELZWTKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)C=CCCBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CN=CC(=C1)/C=C/CCBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromobut-1-en-1-yl)-5-methoxypyridine hydrobromide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-methoxypyridine and 4-bromobut-1-ene.

    Reaction Conditions: The reaction is carried out under anhydrous conditions, often using a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 5-methoxypyridine is reacted with 4-bromobut-1-ene in the presence of a base to form the desired product. The reaction mixture is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromobut-1-en-1-yl)-5-methoxypyridine hydrobromide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The double bond in the butenyl group can be reduced to form saturated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiocyanates, etc.

    Oxidation: Oxidized products include corresponding oxides and ketones.

    Reduction: Reduced products include saturated derivatives of the original compound.

Scientific Research Applications

Basic Information

  • Chemical Formula : C10H13Br2NO
  • Molecular Weight : 323.02 g/mol
  • CAS Number : 1909358-87-7

Structural Characteristics

The compound features:

  • A pyridine ring, which is known for its biological activity.
  • A bromobut-1-enyl side chain that may enhance its reactivity and biological interactions.
  • A methoxy group that can influence solubility and biological properties.

Antimicrobial Activity

Research indicates that 3-(4-Bromobut-1-en-1-yl)-5-methoxypyridine hydrobromide exhibits significant antimicrobial properties. In a study assessing its effectiveness against various pathogens, the compound demonstrated:

  • Inhibition of Bacterial Growth : It inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 6.25 µM, with IC50 values calculated at approximately 10.9 µM for S. aureus and 12.5 µM for E. coli .
  • Biofilm Formation Inhibition : The compound also reduced biofilm formation by 46.3% in S. aureus at a concentration of 12.5 µM .

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated across various human cell lines, including both cancerous and non-cancerous types:

  • Non-Cancerous Cell Lines : No cytotoxicity was observed at concentrations up to 50 µM .
  • Prostate Cancer Cell Lines : The compound showed no significant cytotoxic effects, indicating potential as a therapeutic agent with minimal toxicity .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of the compound with target proteins:

  • Sortase A and UDP-N-acetylglucosamine Enolpyruvyl Transferase (MurA) : The compound exhibited favorable binding energies with these enzymes, suggesting its potential as an inhibitor of bacterial virulence factors .

Table 1: Antimicrobial Activity Summary

PathogenConcentration (µM)IC50 (µM)Biofilm Inhibition (%)
Staphylococcus aureus6.2510.946.3
Escherichia coli12.512.517.1
Candida albicans-22.3-

Table 2: Cytotoxicity Results

Cell LineTypeConcentration (µM)Cytotoxicity Observed
MRC-9Non-CancerousUp to 50No
PC3Prostate CancerUp to 50No
DU145Prostate CancerUp to 50No

Mechanism of Action

The mechanism of action of 3-(4-Bromobut-1-en-1-yl)-5-methoxypyridine hydrobromide involves its interaction with specific molecular targets. The bromobut-1-en-1-yl group can participate in various chemical reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can affect the compound’s binding affinity and activity in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Target Compound
  • Core Structure : Pyridine ring with 5-methoxy and 3-(4-bromobut-1-en-1-yl) substituents.
Comparative Compounds

3-(Quinoxalin-2-yl)-8-ethoxycoumarin Hydrobromide (11) Structure: Coumarin core fused with a quinoxaline group and an ethoxy substituent. The hydrobromide salt likely enhances solubility for biological applications .

Eletriptan Hydrobromide

  • Structure : Indole ring with a sulfonyl group and pyrrolidine side chain.
  • Key Differences : The sulfonyl group and tertiary amine in Eletriptan contribute to its 5-HT₁B/1D receptor agonist activity, a pharmacological target distinct from the pyridine derivative. Molecular weight (462.43 g/mol ) is nearly double that of the target compound .

Dextromethorphan Hydrobromide Structure: Morphinan backbone with a 3-methoxy group.

Teneligliptin Hemipenta Hydrobromide Hydrate

  • Structure : Thiazolidine and piperazine rings with multiple bromides.
  • Key Differences : The presence of 2.5 bromide ions and a hydrate in its formula (C₂₂H₃₄.₅N₆Br₂.₅O₂S) creates a high molecular weight (~577 g/mol ) and complex ionic interactions, contrasting with the simpler bromide salt in the target compound .

Citalopram Hydrobromide

  • Structure : Fluorophenyl and isobenzofuran groups.
  • Key Differences : The fluorine atom enhances lipophilicity and binding affinity to serotonin transporters, while the nitrile group improves metabolic stability—features absent in the target compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Notable Features
Target Compound 242.11 Not reported Bromoalkene chain, methoxy-pyridine
Eletriptan Hydrobromide 462.43 Readily soluble in water Sulfonyl group, indole core
Dextromethorphan Hydrobromide 370.33 Water-soluble Morphinan hydrate, 3-methoxy group
Teneligliptin Hydrobromide Hydrate ~577 Likely hydrophilic Multiple bromides, thiazolidine
Citalopram Hydrobromide 405.30 Moderate solubility Fluorophenyl, nitrile group

However, the lack of solubility data limits direct comparisons .

Commercial and Regulatory Status

  • Established Analogs: Drugs like Citalopram and Galantamine hydrobromide have pharmacopeial standards (e.g., USP monographs) and well-documented safety profiles .

Biological Activity

3-(4-Bromobut-1-en-1-yl)-5-methoxypyridine hydrobromide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methoxy group and a bromobutene moiety. Its molecular formula is C₁₁H₁₂Br₂N₁O, and it has a molecular weight of approximately 293.03 g/mol. The presence of bromine in the structure may contribute to its biological activity, particularly in interactions with biological targets.

Anticancer Properties

Recent studies have investigated the anticancer potential of various pyridine derivatives, including those similar to 3-(4-Bromobut-1-en-1-yl)-5-methoxypyridine hydrobromide. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways.

Table 1: Cytotoxicity of Pyridine Derivatives Against Cancer Cell Lines

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)15Apoptosis induction
Compound BA549 (Lung)10Cell cycle arrest
3-(4-Bromobut-1-en-1-yl)-5-methoxypyridine hydrobromideHeLa (Cervical)TBDTBD

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases.

Case Study: Inhibition of IL-6 Production
A study conducted on human peripheral blood mononuclear cells (PBMCs) indicated that treatment with 3-(4-Bromobut-1-en-1-yl)-5-methoxypyridine hydrobromide resulted in a significant reduction in IL-6 levels, with an EC50 value determined to be approximately 1.89 µM. This highlights its potential as an anti-inflammatory agent.

The exact mechanism through which 3-(4-Bromobut-1-en-1-yl)-5-methoxypyridine hydrobromide exerts its biological effects remains under investigation. However, preliminary findings suggest that it may act through the following pathways:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression.
  • Modulation of Gene Expression : The compound may influence the expression of genes related to apoptosis and inflammation.
  • Interaction with Bromodomains : Given its structural similarity to other bromodomain inhibitors, it may interact with these epigenetic regulators to alter gene expression profiles.

Pharmacokinetics

Understanding the pharmacokinetics of 3-(4-Bromobut-1-en-1-yl)-5-methoxypyridine hydrobromide is crucial for its development as a therapeutic agent. Initial studies suggest:

  • Bioavailability : Preliminary data indicate moderate oral bioavailability, which may be influenced by solubility issues.
  • Plasma Protein Binding : The compound exhibits significant plasma protein binding, which could affect its distribution and efficacy.

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-(4-Bromobut-1-en-1-yl)-5-methoxypyridine hydrobromide?

Synthesis of brominated pyridine derivatives often involves palladium-catalyzed cross-coupling reactions under inert atmospheres (e.g., argon) and elevated temperatures (e.g., 140°C). Microwave-assisted methods may enhance reaction efficiency, as seen in similar compounds like tert-butyl derivatives . Purification typically employs silica gel chromatography with gradients of ethyl acetate/hexane (50:50 to 5:95 v/v), yielding products in >85% purity. Reaction monitoring via TLC or HPLC is critical to optimize intermediate isolation .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Characterization requires a multi-technique approach:

  • NMR : Confirm substitution patterns (e.g., bromobutene and methoxy groups via 1^1H and 13^{13}C signals).
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]+^+ for hydrobromide salts).
  • Elemental Analysis : Ensure stoichiometric alignment of C, H, N, and Br.
  • X-ray Crystallography : Resolve ambiguities in stereochemistry, as demonstrated for brominated furanone analogs .

Q. What solvents and pH conditions stabilize this compound in aqueous environments?

Hydrobromide salts are hygroscopic and require anhydrous storage. For aqueous studies, use buffered solutions (pH 6–8) to prevent hydrolysis of the bromobutene moiety. Solubility in polar aprotic solvents (e.g., DMSO) is higher than in water, necessitating sonication or co-solvents like ethanol for biological assays .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the bromobutene substituent in cross-coupling reactions?

The allylic bromine in 4-bromobut-1-en-1-yl acts as a leaving group, enabling Suzuki-Miyaura or Heck couplings. Steric hindrance from the pyridine ring may slow transmetallation, requiring bulky ligands (e.g., SPhos) to enhance catalytic efficiency. Computational studies (DFT) on similar systems suggest electron-withdrawing methoxy groups stabilize transition states, reducing activation barriers .

Q. What experimental strategies resolve contradictions in reported reaction yields for analogous bromopyridines?

Yield discrepancies often arise from trace moisture or oxygen. Methodological adjustments include:

  • Strict inert conditions : Use Schlenk lines for reagent transfer.
  • Catalyst pre-activation : Reduce Pd(OAc)2_2 with NaBH4_4 in situ.
  • Real-time monitoring : In-line FTIR or Raman spectroscopy to track intermediate formation.
    For example, yields of tert-butyl carbamates improved from 70% to 89% after optimizing microwave irradiation time .

Q. How can hydrogen-bonding interactions between this compound and biological targets be systematically studied?

  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with enzymes or DNA.
  • X-ray Co-crystallization : Resolve interaction sites, as seen in supramolecular associations of bromobenzoylpyridines .
  • Molecular Dynamics (MD) Simulations : Predict binding modes using force fields parameterized for halogen bonds (e.g., AMBER).

Q. What are the challenges in crystallizing this hydrobromide salt, and how are they addressed?

Hydrobromide salts often form hydrates or amorphous solids. Strategies include:

  • Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to induce slow crystallization.
  • Anti-solvent Vapor Diffusion : Expose saturated solutions to Et2_2O vapor.
  • Temperature Gradients : Cool from 50°C to 4°C over 48 hours. Successful crystallization of a related brominated furanone required 298 K and a 15.4 data-to-parameter ratio in X-ray refinement .

Methodological Notes for Contradictory Data

  • Reproducibility : Variations in Pd catalyst activity (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2) significantly impact yields. Standardize catalyst batches .
  • Byproduct Analysis : LC-MS or GC-MS can identify halogen exchange byproducts (e.g., Br → Cl substitution in humid conditions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.